molecular formula C14H13FN2O2 B12435861 3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid

3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid

Cat. No.: B12435861
M. Wt: 260.26 g/mol
InChI Key: JYIHHJNVZYKKEZ-UHFFFAOYSA-N
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Description

3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylpyrazole ring, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-fluoroacetophenone with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with acetylacetone to form 1-(4-fluorophenyl)-3,5-dimethylpyrazole.

    Introduction of the Prop-2-enoic Acid Moiety: The final step involves the reaction of 1-(4-fluorophenyl)-3,5-dimethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Known for its antioxidant properties.

    4-Fluorocinnamic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    3-Bromo-4-fluorocinnamic acid: Utilized in organic synthesis and material science.

Uniqueness

3-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both a fluorophenyl group and a dimethylpyrazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13FN2O2

Molecular Weight

260.26 g/mol

IUPAC Name

3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C14H13FN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-8H,1-2H3,(H,18,19)

InChI Key

JYIHHJNVZYKKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=CC(=O)O

Origin of Product

United States

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